molecular formula C23H19BrClF3N4O B10902376 [5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone

[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10902376
M. Wt: 539.8 g/mol
InChI Key: ZVGYDHSYOJFFOK-UHFFFAOYSA-N
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Description

[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl, chloro, and trifluoromethyl groups through various substitution reactions. The final step involves coupling the pyrazolo[1,5-a]pyrimidine derivative with a dihydroquinoline moiety under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen substitution reactions can be used to introduce different substituents, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has shown potential as a bioactive molecule, with studies indicating its ability to interact with specific biological targets, potentially leading to therapeutic applications.

Medicine

In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a pyrazolo[1,5-a]pyrimidine core and have shown promise in various biological applications.

Uniqueness

What sets [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H19BrClF3N4O

Molecular Weight

539.8 g/mol

IUPAC Name

[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C23H19BrClF3N4O/c24-15-9-7-13(8-10-15)16-12-18(23(26,27)28)32-21(29-16)19(25)20(30-32)22(33)31-11-3-5-14-4-1-2-6-17(14)31/h1-2,4,6-10,16,18,29H,3,5,11-12H2

InChI Key

ZVGYDHSYOJFFOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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